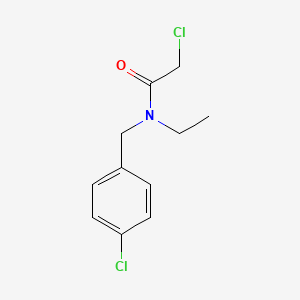

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

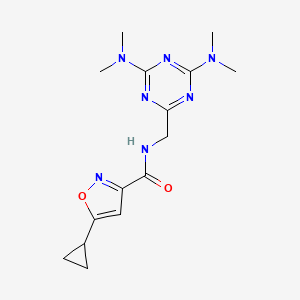

Synthesis and Molecular Structure

- Synthesis and Structural Studies : Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound synthesized through Knoevenagel condensation reaction involving 4-chlorobenzaldehyde, shows similar structural properties to 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide. This compound crystallizes in the monoclinic system and adopts a Z conformation, as confirmed by X-ray diffraction studies (Kumar et al., 2016).

Chemical Interactions and Transformations

- Radiochemical Synthesis : A related compound, 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, used as a chloroacetanilide herbicide, was radio-synthesized using tritium gas, highlighting the compound's application in studying metabolism and action mechanisms (Latli & Casida, 1995).

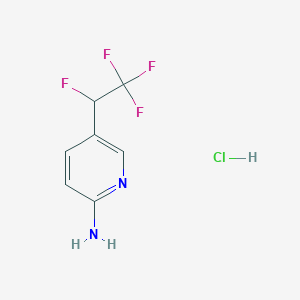

Biocatalysis and Biological Activity

- Biosynthesis of Optically Pure Esters : Ethyl (R)-4-chloro-3-hydroxybutanoate, synthesized from a similar compound, shows potential in the biosynthesis of optically pure esters, indicating the relevance of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide in biocatalysis and the pharmaceutical industry (He et al., 2015).

Conformational Studies and Spectroscopy

- Conformational and Spectroscopic Analysis : Studies on related compounds like N-Ethylacetamide provide insights into the conformational structure and spectroscopic characteristics, which are relevant for understanding the properties and applications of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide (Kannengießer et al., 2015).

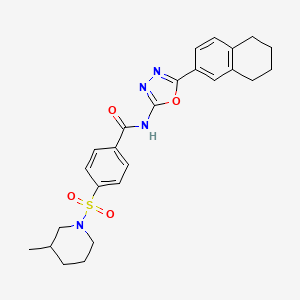

Molecular Docking and Drug Design

- Tubulin Inhibitor Synthesis : The synthesis of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, a potent tubulin inhibitor, highlights the potential of structurally similar compounds in drug development and molecular docking studies (Knaack et al., 2001).

Electrochemical Studies

- Electrochemical Reduction : The electrochemical reduction of related compounds like 2-chloro-N-phenylacetamides in carbon and silver cathodes showcases the potential application of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide in electrochemical processes and studies (Pasciak et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-N-[(4-chlorophenyl)methyl]-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOFEOUPFGWGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)Cl)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2449944.png)

![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)

![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)